[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol
Overview
Description
“[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol” is a chemical compound with the molecular formula C13H12ClNO2 . It is used in proteomics research . The compound has a molecular weight of 249.7 g/mol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H11ClINO2/c14-13-12(11(15)6-10(7-17)16-13)18-8-9-4-2-1-3-5-9/h1-6,17H,7-8H2 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 249.7 g/mol . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Novel Synthesis Methods
Researchers have developed novel synthesis methods for derivatives that involve reactions of specific chemical groups, leading to the formation of compounds with potential applications in materials science and catalysis. For example, the synthesis of 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives demonstrates the versatility of enamine alkylation and dehydrating condensation reactions, with implications for the development of aromatic molecules with a diatropic pi-system (Mitsumoto & Nitta, 2004).
Catalytic Applications
Some compounds synthesized from related chemical reactions have shown promise in catalytic applications, such as the oxidation of benzylamines and alcohols under specific conditions, highlighting their potential in autocycling oxidation processes (Mitsumoto & Nitta, 2004). This area of research could lead to more efficient industrial processes involving the selective transformation of organic compounds.
Material Science and Coordination Chemistry
Research into the synthesis and characterization of nickel(II) complexes chelated by specific ligands has revealed insights into their structural properties and reactivity, offering potential applications in ethylene oligomerization and the development of novel materials with unique electronic properties (Gao et al., 2008). These findings contribute to the understanding of metal-organic frameworks and their potential uses in catalysis and material science.
Antimicrobial Studies
New pyridine derivatives synthesized from related compounds have been evaluated for their antimicrobial activity, providing a foundation for the development of novel antimicrobial agents (Patel, Agravat, & Shaikh, 2011). This research is crucial for addressing the growing concern of antibiotic resistance and the need for new antimicrobial compounds.
Corrosion Inhibition
Studies on triazole derivatives, including compounds similar to "[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol," have investigated their effectiveness as corrosion inhibitors for mild steel in acidic media, indicating their potential for protecting industrial materials against corrosion (Ma et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
(6-chloro-5-phenylmethoxypyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-13-12(7-6-11(8-16)15-13)17-9-10-4-2-1-3-5-10/h1-7,16H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQCWYRJDVHJDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=C(C=C2)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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